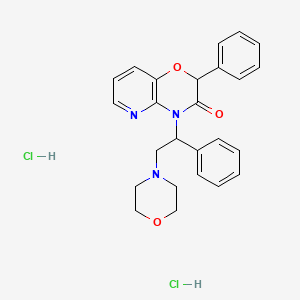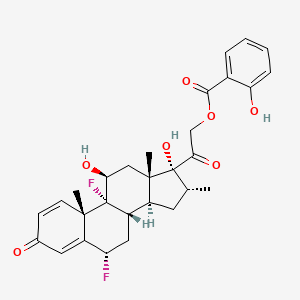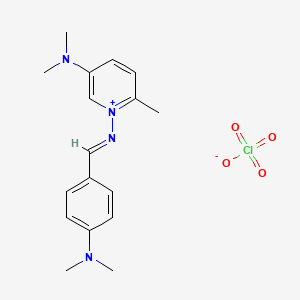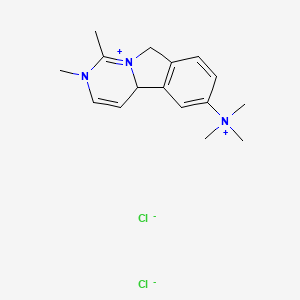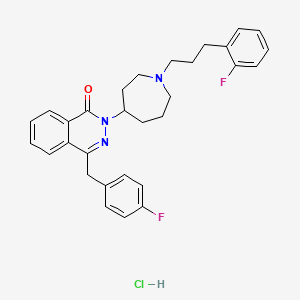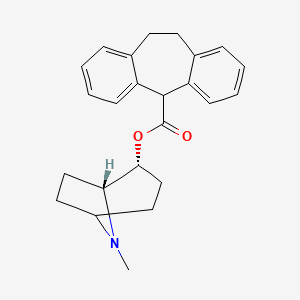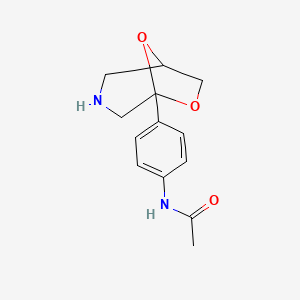
(-)-Chrysanthenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-Chrysanthenone: is a naturally occurring organic compound belonging to the class of monoterpenoids It is characterized by its bicyclic structure and is found in various essential oils, particularly those derived from plants in the Asteraceae family
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Chrysanthenone typically involves the cyclization of suitable precursors under controlled conditions. One common method is the cyclization of a suitable allylic alcohol in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve the extraction of essential oils from plants followed by purification processes such as distillation and chromatography. Alternatively, large-scale chemical synthesis can be employed, utilizing optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: (-)-Chrysanthenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens and acids.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction typically produces alcohols.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (-)-Chrysanthenone is used as a starting material for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Biologically, this compound has been studied for its potential antimicrobial and anti-inflammatory properties. It is also investigated for its role in plant defense mechanisms.
Medicine: In medicine, research is ongoing to explore the potential therapeutic applications of this compound, particularly in the development of new drugs with antimicrobial or anti-inflammatory effects.
Industry: Industrially, this compound is used in the fragrance and flavor industry due to its aromatic properties. It is also utilized in the production of certain cosmetics and personal care products.
Mecanismo De Acción
The mechanism of action of (-)-Chrysanthenone involves its interaction with specific molecular targets within biological systems. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. For instance, its antimicrobial activity may result from the disruption of microbial cell membranes or inhibition of essential enzymes.
Comparación Con Compuestos Similares
Camphor: Another bicyclic monoterpenoid with similar aromatic properties.
Menthol: Known for its cooling sensation and used in various medicinal and cosmetic products.
Thujone: Found in several essential oils and known for its neurotoxic effects at high concentrations.
Uniqueness: (-)-Chrysanthenone is unique due to its specific structural configuration and the range of biological activities it exhibits. Unlike some similar compounds, it has a relatively low toxicity profile, making it a safer option for various applications.
Propiedades
Número CAS |
58437-73-3 |
|---|---|
Fórmula molecular |
C10H14O |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
(1R,5S)-2,7,7-trimethylbicyclo[3.1.1]hept-2-en-6-one |
InChI |
InChI=1S/C10H14O/c1-6-4-5-7-9(11)8(6)10(7,2)3/h4,7-8H,5H2,1-3H3/t7-,8+/m1/s1 |
Clave InChI |
IECBDTGWSQNQID-SFYZADRCSA-N |
SMILES isomérico |
CC1=CC[C@@H]2C(=O)[C@H]1C2(C)C |
SMILES canónico |
CC1=CCC2C(=O)C1C2(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


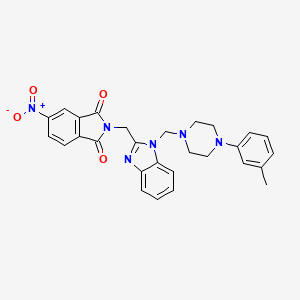
![[4-[4-(Diethylamino)benzhydrylidene]cyclohexa-2,5-dien-1-ylidene]diethylammonium lactate](/img/structure/B12709540.png)
